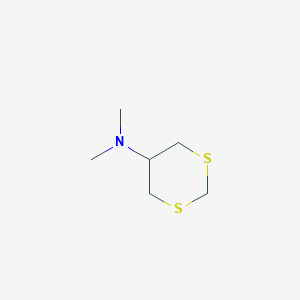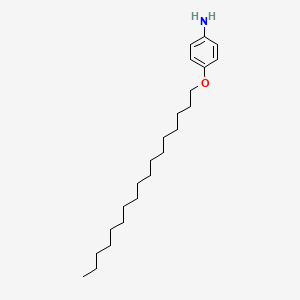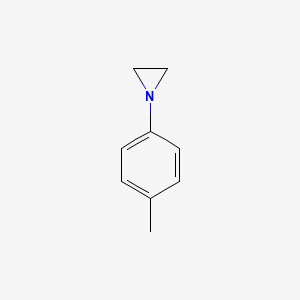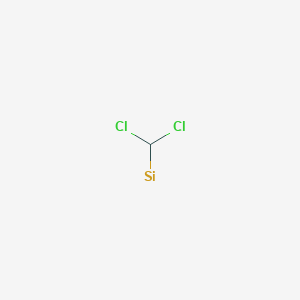
Silyldichloromethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silyldichloromethane is an organosilicon compound with the chemical formula ( \text{R}_3\text{SiCH}_2\text{Cl}_2 ), where ( \text{R} ) represents an alkyl or aryl group. This compound is a versatile reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is known for its reactivity and utility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Silyldichloromethane can be synthesized through several methods. One common approach involves the reaction of dichloromethane with a silylating agent such as trimethylsilyl chloride in the presence of a base like triethylamine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods
In industrial settings, this compound is often produced via the Müller-Rochow process, which involves the direct reaction of silicon with methyl chloride in the presence of a copper catalyst. This method allows for the large-scale production of various organosilicon compounds, including this compound .
Chemical Reactions Analysis
Types of Reactions
Silyldichloromethane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: this compound can be reduced to form silylmethane derivatives.
Oxidation Reactions: It can be oxidized to form silyl alcohols or other oxygen-containing compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides or amines, typically under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products
The major products formed from these reactions include silyl ethers, silyl amines, and silyl alcohols, depending on the specific reagents and conditions used .
Scientific Research Applications
Silyldichloromethane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organosilicon compounds, which are important in materials science and catalysis.
Biology: this compound derivatives are used in the modification of biomolecules for improved stability and functionality.
Medicine: It is employed in the development of silicon-based drugs and drug delivery systems.
Mechanism of Action
The mechanism of action of silyldichloromethane involves the formation of a reactive intermediate, typically a silyl cation, which can then undergo various transformations. The molecular targets and pathways involved depend on the specific reaction and conditions. For example, in nucleophilic substitution reactions, the silyl cation reacts with nucleophiles to form new carbon-silicon bonds .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl Chloride: Similar in reactivity but lacks the dichloromethane moiety.
Dimethylsilyl Dichloride: Similar structure but with two methyl groups instead of one.
Phenylsilyl Dichloride: Contains a phenyl group instead of an alkyl group.
Uniqueness
Silyldichloromethane is unique due to its combination of a silyl group and dichloromethane, which provides distinct reactivity and versatility in organic synthesis. Its ability to form stable carbon-silicon bonds makes it particularly valuable in the development of new materials and chemical processes .
Properties
Molecular Formula |
CHCl2Si |
|---|---|
Molecular Weight |
112.01 g/mol |
InChI |
InChI=1S/CHCl2Si/c2-1(3)4/h1H |
InChI Key |
PHPGVAUWJURZEP-UHFFFAOYSA-N |
Canonical SMILES |
C([Si])(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


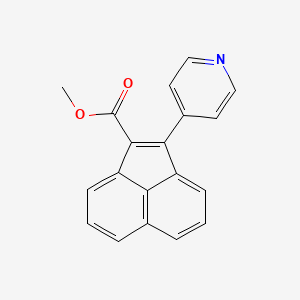

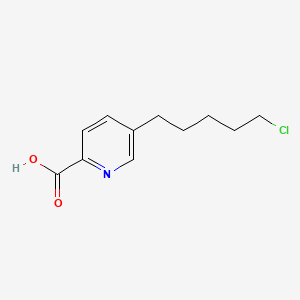
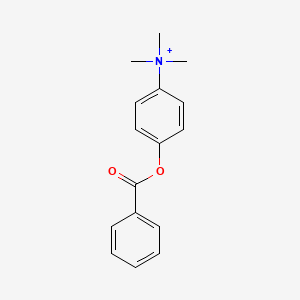
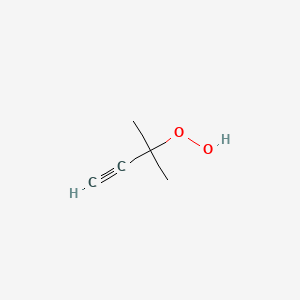
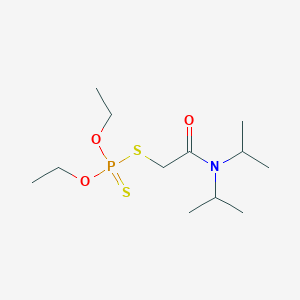
![2,2'-[(1,2-Dioxoethane-1,2-diyl)bis(oxy)]bis(3,5,6-trichlorobenzoic acid)](/img/structure/B14665894.png)
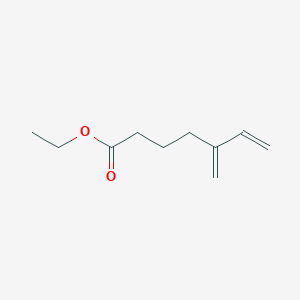
![1-[2-(Acetyloxy)cyclopentyl]ethyl acetate](/img/structure/B14665904.png)
